

Synthesis of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	4-Fluoro-3-methoxyaniline hydrochloride
Cat. No.:	B1343235

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for **4-fluoro-3-methoxyaniline hydrochloride**, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

4-Fluoro-3-methoxyaniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the fluorine atom and the methoxy group on the aniline ring allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide outlines two principal synthetic routes to 4-fluoro-3-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis Pathways for 4-Fluoro-3-methoxyaniline

Two primary pathways for the synthesis of 4-fluoro-3-methoxyaniline are detailed below. The first is a traditional route starting from 2-fluoro-5-nitrophenol, while the second is a more recent, multi-step synthesis commencing with 4-bromo-2-fluorophenol, as described in patent WO2025109026A1.

Pathway 1: From 2-Fluoro-5-nitrophenol

This two-step synthesis involves the methylation of 2-fluoro-5-nitrophenol to form 2-fluoro-5-nitroanisole, followed by the reduction of the nitro group to yield the desired aniline.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-nitroanisole

A detailed protocol for the methylation of 2-fluoro-5-nitrophenol involves the use of a methylating agent such as iodomethane in the presence of a base like potassium carbonate, carried out in a suitable solvent like N,N-dimethylformamide (DMF)[1].

Step 2: Synthesis of 4-Fluoro-3-methoxyaniline

The nitro group of 2-fluoro-5-nitroanisole is reduced to an amine using iron powder in the presence of hydrochloric acid.

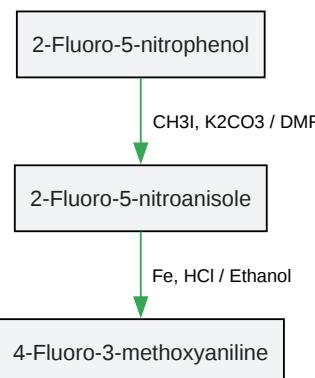
- Suspend 2-fluoro-5-nitroanisole (0.038 mol) and iron powder (0.19 mol) in ethanol (90 ml).
- Heat the mixture to 50 °C.
- Add concentrated hydrochloric acid (120 ml) dropwise at 0 °C.
- Stir the reaction mixture at 20 °C for 18 hours.
- After the reaction, filter the mixture through diatomaceous earth and wash the filter cake with ethanol.

- Combine the filtrate and washings and concentrate under reduced pressure.
- Neutralize the residue with solid sodium carbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic phases with water and saturated saline solution, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain 4-fluoro-3-methoxyaniline.

Quantitative Data for Pathway 1:

Step	Reactants	Reagents	Solvent	Conditions	Yield	Purity
1	2-Fluoro-5-nitrophenol	Iodomethane, Potassium Carbonate	DMF	-	-	>99.5%[1]
2	2-Fluoro-5-nitroanisole	Iron powder, Conc. HCl	Ethanol	0-50 °C, 18h	-	-

Note: Specific yield for the reduction step was not available in the reviewed literature.



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Synthesis of 4-fluoro-3-methoxyaniline from 2-fluoro-5-nitrophenol.

Pathway 2: From 4-Bromo-2-fluorophenol (Patent WO2025109026A1)

This novel pathway involves a four-step process: acylation of the starting phenol, nitration, methylation, and a final reductive dehalogenation step. This method is reported to provide improved yields[2].

Experimental Protocol:

Step 1: Acylation of 4-Bromo-2-fluorophenol

The phenolic hydroxyl group is first protected, for example, by reaction with an acylating agent like an acid chloride or anhydride[2].

Step 2: Nitration

The acylated intermediate is then nitrated using a nitrating agent such as nitric acid[2].

Step 3: Methylation to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

The protecting group is removed, and the phenolic hydroxyl is methylated. To a solution of 4-bromo-2-fluoro-5-nitrophenol (777 mmol) in acetone (1.5 L), potassium carbonate (951 mmol) and iodomethane (832 mmol) are added. The mixture is heated at 60°C for 2 hours. After cooling, the salts are filtered off. The filtrate is taken up in ethyl acetate, and the organic layer is washed sequentially with aqueous 1 N hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride[2].

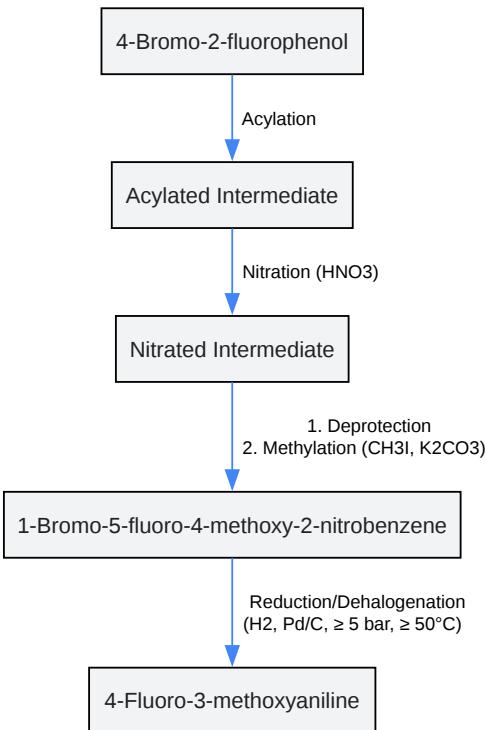
Step 4: Reductive Dehalogenation to 4-Fluoro-3-methoxyaniline

The final step involves the reduction of the nitro group and the removal of the bromine atom. This is achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). The reaction is conducted at a hydrogen pressure of at least 5 bar and a temperature of at least 50°C[2].

Quantitative Data for Pathway 2:

Step	Starting Material	Key Reagents	Conditions	Product	Yield
1	4-Bromo-2-fluorophenol	Acylating agent	-	Acylated intermediate	-
2	Acylated intermediate	Nitric acid	-	Nitrated intermediate	-
3	4-Bromo-2-fluoro-5-nitrophenol	Iodomethane, K ₂ CO ₃	60°C, 2h	1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene	-
4	1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene	H ₂ , Pd/C	≥ 5 bar, ≥ 50°C	4-Fluoro-3-methoxyaniline	High

Note: Specific yields for intermediate steps were not fully detailed in the patent abstract.



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Synthesis of 4-fluoro-3-methoxyaniline from 4-bromo-2-fluorophenol.

Preparation of 4-Fluoro-3-methoxyaniline Hydrochloride

The conversion of the free aniline base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

A general and effective method for the preparation of aniline hydrochlorides is the reaction of the aniline with concentrated hydrochloric acid.

- Dissolve 4-fluoro-3-methoxyaniline in a suitable solvent, such as diethyl ether or isopropanol.
- Slowly add a molar equivalent of concentrated hydrochloric acid with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration.
- Wash the solid with a small amount of cold solvent.
- Dry the product under vacuum to yield **4-fluoro-3-methoxyaniline hydrochloride**.

Quantitative Data for Hydrochloride Formation:

Reactant	Reagent	Solvent	Conditions	Product	Yield
4-Fluoro-3-methoxyaniline	Conc. HCl	Diethyl Ether / Isopropanol	Room Temperature	4-Fluoro-3-methoxyaniline HCl	Typically >95%

```
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}
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Formation of **4-fluoro-3-methoxyaniline hydrochloride**.

Conclusion

This technical guide has detailed two distinct and viable synthetic pathways for the preparation of 4-fluoro-3-methoxyaniline, a key pharmaceutical intermediate. Pathway 1 represents a more traditional approach, while Pathway 2, outlined in a recent patent, suggests a method with the potential for higher yields. The subsequent conversion to the hydrochloride salt is a straightforward and high-yielding process. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and specific yield and purity requirements. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

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- 2. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
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